2-(Hydroxy)-3,5-bis(trifluoromethyl)aniline
Description
2-(Hydroxy)-3,5-bis(trifluoromethyl)aniline is a fluorinated aromatic amine derivative characterized by a hydroxyl (-OH) group at the 2-position and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. These compounds are pivotal in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and high-performance polymers, owing to the electron-withdrawing and hydrophobic properties of -CF₃ groups . The hydroxyl group in the 2-position likely enhances hydrogen-bonding capacity and solubility in polar solvents, distinguishing it from non-hydroxylated analogs.
Properties
IUPAC Name |
2-amino-4,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGGFMZPYQWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The physicochemical and functional properties of 2-(hydroxy)-3,5-bis(trifluoromethyl)aniline can be inferred through comparison with structurally similar compounds. Key differences arise from substituent effects on reactivity, thermal stability, and solubility.
Substituent Effects on Physical Properties
Notes:
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